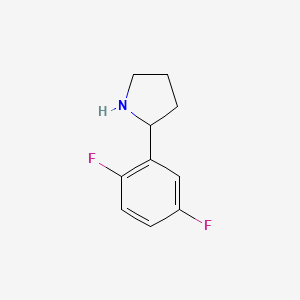

2-(2,5-Difluorophenyl)Pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSNNVYILYEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640820 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-15-7 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-difluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,5 Difluorophenyl Pyrrolidine

Derivatives in Medicinal Chemistry Programs

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to introduce stereochemistry. nih.gov Derivatives of 2-(2,5-difluorophenyl)pyrrolidine have been explored for their potential in developing novel therapeutic agents. For example, derivatives of this compound have been investigated for their ability to modulate serotonin (B10506) receptors, where structural modifications can switch the compound's activity from an agonist to an antagonist.

Scaffold for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are prevalent scaffolds in medicinal chemistry, with a large percentage of FDA-approved drugs containing these motifs. nih.govresearchgate.net The this compound structure serves as a valuable starting point for the synthesis of a variety of more complex nitrogen-containing heterocyclic compounds. nih.gov The pyrrolidine ring can be functionalized in numerous ways to create libraries of compounds for screening against various biological targets. nih.gov The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts, for example, demonstrates the utility of the pyrrolidine scaffold in developing new catalytic applications. rsc.org

Role As a Chiral Intermediate in Pharmaceutical Synthesis

Contribution to Other Bioactive Molecules

Use in Kinesin Spindle Protein (KSP) Inhibitor Discovery

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy, potentially overcoming limitations of existing cytotoxic agents like taxanes. nih.govcapes.gov.bracs.org The 2,5-difluorophenyl-pyrrolidine scaffold and its derivatives, such as dihydropyrroles, have been instrumental in the discovery of potent KSP inhibitors. nih.govnih.govresearchgate.net

Research in this area led to the development of a class of 2,4-diaryl-2,5-dihydropyrrole KSP inhibitors. nih.gov A key example from this class is the compound MK-0731. nih.govnih.gov Its chemical name is (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide. nih.gov This compound was identified as a potent KSP inhibitor that circumvents issues like hERG channel binding that limited earlier compounds. capes.gov.bracs.orgresearchgate.net However, the introduction of a C2-hydroxymethyl group made MK-0731 a substrate for P-glycoprotein (Pgp) efflux, a mechanism of cellular resistance. nih.govcapes.gov.br

Further structure-activity relationship (SAR) studies aimed to optimize the properties of these dihydropyrrole inhibitors. For instance, fluorination at the piperidine (B6355638) ring was explored to modulate basicity and reduce Pgp efflux. nih.govacs.org The strategic incorporation of the 2,5-difluorophenyl group is a recurring motif in potent KSP inhibitors, highlighting its importance for binding and activity. nih.govnih.gov Another KSP inhibitor, Filanesib (ARRY-520), also features a 2,5-difluorophenyl moiety, further underscoring the significance of this chemical group in targeting KSP. nih.gov

The table below summarizes key KSP inhibitors that feature the difluorophenyl-pyrrolidine or a related scaffold.

| Compound | Scaffold Type | Key Structural Features | Reported Activity (IC50) |

|---|---|---|---|

| MK-0731 | 2,4-diaryl-2,5-dihydropyrrole | Contains a 4-(2,5-difluorophenyl) group | KSP ATPase IC50 = 2.2 nM nih.gov |

| Filanesib (ARRY-520) | Thiadiazole | Contains a 5-(2,5-difluorophenyl) group | in vitro ATPase IC50 = 6 nM nih.gov |

Structure Activity Relationship Sar and Structural Modifications of 2 2,5 Difluorophenyl Pyrrolidine Derivatives

Conformational and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is paramount to its ability to interact with a biological target. For 2-(2,5-difluorophenyl)pyrrolidine derivatives, both the conformation of the pyrrolidine (B122466) ring and the stereochemistry at the C2 position are critical determinants of their biological activity.

The pyrrolidine ring is not a planar structure; it adopts various puckered conformations, often described as envelope or twist forms. These conformations dictate the spatial orientation of the substituents attached to the ring, thereby influencing how the molecule fits into a receptor's binding pocket. The specific conformation adopted can be influenced by the nature of the substituents on both the pyrrolidine nitrogen and the phenyl ring.

Of paramount importance is the stereochemistry at the chiral center created at the C2 position of the pyrrolidine ring where the difluorophenyl group is attached. It has been unequivocally demonstrated that the (R)-enantiomer of this compound is the biologically active stereoisomer for potent inhibition of Tropomyosin receptor kinases (TRKs). nih.govguidetopharmacology.orggoogle.com This stereospecificity underscores the precise geometric requirements of the TRK binding site. The (R)-configuration correctly orients the 2,5-difluorophenyl group and the pyrrolidine ring for optimal interactions within the kinase's active site. The synthesis of the highly successful TRK inhibitor, Larotrectinib, specifically utilizes the (R)-enantiomer of this compound as a key building block, further cementing the significance of this stereochemical arrangement. nih.gov Structure-activity relationship studies on other pyrrolidine-based inhibitors have also shown that stereochemistry can have a dramatic effect on inhibitory properties. nih.gov

Impact of Fluoro-Substituents on Molecular Interactions and Biological Potential

The presence and positioning of fluorine atoms on the phenyl ring of this compound are not arbitrary; they play a crucial role in modulating the molecule's properties and its interactions with biological targets. The strategic placement of fluorine can influence a compound's metabolic stability, binding affinity, and membrane permeability.

Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the electronic distribution of the molecule. The two fluorine atoms at the 2 and 5 positions of the phenyl ring in this scaffold create a unique electronic environment. These electron-withdrawing groups can influence the acidity of the pyrrolidine N-H, affecting its potential to act as a hydrogen bond donor.

Furthermore, fluorine substitution can lead to favorable intermolecular interactions within a protein's binding site. The fluorine atom can participate in non-covalent interactions such as dipole-dipole interactions and, in some contexts, weak hydrogen bonds with suitable donors. The pattern of fluorine substitution on an aromatic ring has been shown to affect binding affinity in various enzyme inhibitors. nih.gov In the case of this compound derivatives targeting TRK kinases, the difluoro-substitution pattern likely contributes to the high binding affinity and selectivity of these inhibitors. Studies on other fluorinated compounds have shown that fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov

Derivatization Strategies for Pharmacological Enhancement

The this compound scaffold serves as a foundational component that can be further elaborated to optimize pharmacological properties. Various derivatization strategies have been employed to enhance the potency, selectivity, and pharmacokinetic profiles of these compounds. lookchem.com A prime example of such a strategy is the development of Larotrectinib. nih.gov

In the synthesis of Larotrectinib, the nitrogen of the (R)-2-(2,5-difluorophenyl)pyrrolidine core is coupled with a substituted pyrazolo[1,5-a]pyrimidine (B1248293) moiety. This pyrimidine (B1678525) portion is further functionalized with a hydroxypyrrolidine-1-carboxamide group. This elaboration highlights a key derivatization strategy: the introduction of larger, more complex substituents at the pyrrolidine nitrogen to engage in additional interactions with the target protein.

Studies on other pyrrolidine-based compounds have demonstrated that substitutions on the pyrrolidine ring itself can significantly influence biological activity. nih.gov For instance, the introduction of hydroxyl groups to create polyhydroxylated pyrrolidines has been a successful strategy in developing glycosidase inhibitors. nih.gov While not yet extensively reported for this compound in the context of TRK inhibition, this suggests a potential avenue for future derivatization.

The table below summarizes some derivatization approaches based on the synthesis of Larotrectinib and related pyrrolidine compounds:

| Position of Derivatization | Type of Modification | Potential Pharmacological Enhancement |

| Pyrrolidine Nitrogen | Acylation with heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidine) | Increased potency and selectivity through additional binding interactions. |

| Pyrrolidine Ring | Introduction of hydroxyl groups | Altered solubility and potential for new hydrogen bonding interactions. |

| Phenyl Ring | Modification of fluorine substitution pattern | Modulation of electronic properties and binding affinity. |

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing detailed insights into the molecular interactions that govern biological activity. For this compound derivatives, molecular docking and quantum chemical calculations have been instrumental in understanding their SAR.

Molecular Docking Investigations of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been crucial in understanding how this compound derivatives, particularly TRK inhibitors like Larotrectinib, interact with the kinase active site. mdpi.com

Docking studies of Larotrectinib with TRK kinases reveal that the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety anchors the inhibitor within the ATP-binding pocket. The 2,5-difluorophenyl group is often observed to be nestled in a hydrophobic pocket, while the pyrrolidine ring positions the rest of the molecule for crucial interactions with key amino acid residues. These studies can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the high binding affinity and selectivity of the inhibitor. By visualizing these interactions, medicinal chemists can rationally design new derivatives with improved properties. For example, docking might reveal an unoccupied pocket that could be filled by adding a substituent to the pyrrolidine ring, potentially leading to a more potent inhibitor.

Quantum Chemical Calculations for Electronic Properties (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. rsc.orgmdpi.comrsc.org DFT studies on the this compound scaffold can be used to calculate various molecular properties that are relevant to its biological activity. nih.gov

These calculations can determine the molecule's electrostatic potential surface, which indicates the regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with the electrostatic environment of a protein's binding site. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

By performing DFT calculations on a series of this compound derivatives, researchers can correlate electronic properties with observed biological activities. For instance, a change in the substitution pattern on the phenyl ring would alter the calculated electronic properties, which could then be linked to changes in binding affinity for the target receptor. These theoretical insights can guide the synthesis of new compounds with optimized electronic features for enhanced pharmacological performance.

Preclinical Research and Therapeutic Implications of Derived Compounds

Biological Target Identification and Engagement Studies

Identifying the specific molecular targets of novel chemical entities is a foundational step in drug discovery. For derivatives of 2-(2,5-difluorophenyl)pyrrolidine, research has pinpointed interactions with several key enzymes and receptors, elucidating the mechanisms that underpin their pharmacological effects.

Enzyme Inhibition Mechanisms

Derivatives built upon the pyrrolidine (B122466) framework have demonstrated inhibitory activity against a wide array of enzymes implicated in various diseases.

Kinesin Spindle Protein (KSP): KSP is essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. A dihydropyrrole derivative, (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731), was developed as a potent KSP inhibitor. nih.gov This compound was specifically designed to circumvent limitations of earlier inhibitors, although it was identified as a substrate for P-glycoprotein (Pgp) efflux. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): In the realm of anti-inflammatory agents, N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multi-target inhibitors. nih.govsigmaaldrich.com These compounds have shown inhibitory potential against COX-1, COX-2, and 5-LOX. nih.govsigmaaldrich.com Notably, certain derivatives exhibited selectivity for COX-2, with compound 13e emerging as a potent inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. nih.govsigmaaldrich.com

Tumor Necrosis Factor-α (TNF-α): Pyrrolidine-2,5-diones have also been designed as inhibitors of TNF-α, a key cytokine in autoimmune diseases. nih.gov Structure-based design led to the identification of compounds that directly bind to TNF-α, thereby blocking its signaling pathways. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and anticancer therapies. A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and found to be potent DHFR inhibitors, with IC₅₀ values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. rsc.org

Topoisomerases: Certain hybrid molecules have been evaluated for their ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription. mdpi.com

Leucine-Rich Repeat Kinase 2 (LRRK2): Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of LRRK2, a kinase implicated in Parkinson's disease. The (2R)-2-methylpyrrolidin-1-yl derivative 18 showed a significant potency breakthrough with a calculated Kᵢ (cKᵢ) of 0.7 nM against the LRRK2 G2019S mutant. acs.org

Receptor Binding Affinities

Beyond enzyme inhibition, derivatives have been synthesized to achieve high binding affinity for specific receptors, indicating their potential as modulators of receptor-mediated signaling pathways.

Dopamine (B1211576) D₂-like Receptors: A series of new derivatives based on N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide were synthesized and evaluated for their ability to bind to dopamine D₂-like receptors. nih.gov One compound, 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govncats.iocyclohepta[b]pyrrole-3-carboxamide), was found to have a potent affinity for these receptors, suggesting potential as an antipsychotic agent. nih.gov

VEGF and PDGF Receptors: In the context of anticancer research, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were designed as potential multi-target tyrosine kinase receptor inhibitors, targeting signaling pathways of VEGF and PDGF that are crucial for tumor angiogenesis. mdpi.com Similarly, 1,3-thiazolidin-4-one derivatives have been investigated as inhibitors of VEGFR-2, with molecular docking studies showing binding affinities ranging from -9.8 to -7.9 kcal/mol. semanticscholar.org

In Vitro Pharmacological Evaluation of Derivatives

The therapeutic promise of these novel compounds is further explored through a variety of in vitro assays that assess their effects on cells and specific biochemical processes.

Cell-Based Assays (e.g., anticancer activity, cellular viability, apoptosis)

Cell-based assays are critical for determining the cytotoxic and antiproliferative effects of new compounds on cancer cells and for understanding their impact on cellular processes like apoptosis.

Anticancer Activity: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested for their anticancer properties. nih.gov Hydrazone derivatives, in particular, showed the strongest cytotoxic effects against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines in MTT assays after 72 hours of incubation. nih.gov Compounds 9c , 9e , and 10 showed relatively higher selectivity for cancer cells over normal human foreskin fibroblasts. nih.gov Another study on 5-oxopyrrolidine derivatives identified compounds 18–22 as exerting the most potent anticancer activity. mdpi.com

Cell Viability and Apoptosis: A dinuclear platinum complex incorporating a 3-amino-5-methyl-5-phenylhydantoin ligand demonstrated concentration-dependent cytotoxic effects against several human tumor cell lines, including cisplatin-resistant CaCo-2 and Neuro-2A cells. nih.gov The cytotoxic effects were found to be mediated, at least in part, by the induction of apoptosis, as evidenced by increased genomic DNA fragmentation. nih.gov Similarly, 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives were assessed for their antiglioma efficacy, with compounds 5b , 5c , and 5e showing the best activity against the LN229 glioblastoma cell line, with IC₅₀ values of 9.48, 12.16, and 6.43 µg/mL, respectively. semanticscholar.org

Multidrug Resistance Reversal: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Novel 2,5-disubstituted furan (B31954) derivatives were designed to overcome P-gp-mediated MDR in MCF-7/ADR (doxorubicin-resistant) breast cancer cells. researchgate.net The lead compound, Ⅲ-8 , was found to possess broad-spectrum reversal activity by inhibiting P-gp efflux. researchgate.net

Biochemical Assays

Biochemical assays provide quantitative data on the interaction between a compound and its molecular target, confirming the mechanism of action.

Enzyme Inhibition Assays: The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives was quantified using biochemical assays for COX-1, COX-2, and 5-lipoxygenase inhibition, alongside albumin denaturation and anti-protease assays. nih.govsigmaaldrich.com The inhibitory activity of thiosemicarbazone derivatives against the dihydrofolate reductase enzyme was evaluated, yielding specific IC₅₀ values for each compound. rsc.org For topoisomerase inhibitors, specific assays using supercoiled DNA as a substrate are employed to measure the inhibition of the enzyme's catalytic activity. mdpi.com

Kinase Activity Assays: For LRRK2 inhibitors, a Lanthascreen cellular assay was used to measure the inhibition of LRRK2 phosphorylation of its substrate, providing IC₅₀ values for both wild-type and mutant forms of the enzyme. acs.org

Rhodamine 123 (Rh123) Accumulation Assay: To confirm the mechanism of P-gp inhibition, an Rh123 accumulation assay is used. Rh123 is a fluorescent substrate of P-gp. An effective inhibitor will block P-gp-mediated efflux, leading to increased intracellular accumulation of Rh123. This was demonstrated for the 2,5-disubstituted furan derivative Ⅲ-8 . researchgate.net

In Vivo Efficacy Studies of Novel Derivatives

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and therapeutic potential in a whole-organism context.

Anti-inflammatory Models: Based on strong in vitro results, pyrrolidine-2,5-dione derivatives 3b and 13e were evaluated in a carrageenan-induced paw edema test in rats. nih.govsigmaaldrich.com This model assesses the ability of a compound to reduce acute inflammation. The study ascertained the possible mode of action by looking at mediators like histamine, bradykinin, prostaglandin, and leukotrienes. nih.govsigmaaldrich.com

Anticonvulsant and Analgesic Models: A hybrid pyrrolidine-2,5-dione derivative, compound 30 , demonstrated potent, broad-spectrum anticonvulsant activity in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice. nih.gov The compound showed a favorable safety profile and was also effective in multiple animal models of pain, including the formalin test, the capsaicin-induced pain model, and an oxaliplatin-induced neuropathic pain model. nih.gov

Oncology Models: To evaluate the efficacy of P-gp inhibitors in a living system, an MCF-7/ADR xenograft mouse model was used. researchgate.net In this model, human breast cancer cells resistant to chemotherapy are implanted in mice. The study determined that the furan derivative Ⅲ-8 was a highly effective and safe P-gp inhibitor in this in vivo setting, demonstrating its potential to resensitize resistant tumors to standard chemotherapeutic agents. researchgate.net

Overview of Preclinical Toxicology and Safety Considerations

While specific preclinical toxicology data for "this compound" is not extensively available in the public domain, general safety considerations for pyrrolidine-containing compounds are a focus in drug development. A potential liability associated with pyrrolidine-containing drugs is their susceptibility to oxidation by cytochrome P450 enzymes. This metabolic process can lead to the formation of reactive metabolites that may form covalent bonds with endogenous proteins, a process known as bioactivation. Such events can potentially lead to idiosyncratic adverse drug reactions. pharmablock.com

The stereochemistry of pyrrolidine derivatives is a critical factor influencing their biological activity and, consequently, their safety profile. Different stereoisomers and the spatial orientation of substituents can result in varied binding modes to proteins, leading to different biological outcomes. researchgate.net Therefore, controlling the stereochemistry is a key aspect of designing safer pyrrolidine-based drug candidates. researchgate.net Researchers aim to design and develop more active and less toxic drug candidates by considering the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) in the synthetic pathway. nih.govfrontiersin.org

In the broader context of drug development, preclinical toxicology studies for pyrrolidine derivatives would typically involve a battery of in vitro and in vivo tests. These studies assess the compound's potential for causing genetic damage (genotoxicity), organ damage (organotoxicity), and other adverse effects. For instance, some pyrrolidine analogs have been associated with toxicity, leading to their restricted use. nih.gov However, other derivatives have demonstrated favorable safety profiles in preclinical studies, such as lower ulcerogenicity compared to existing drugs like ibuprofen. nih.gov

Emerging Therapeutic Areas for Pyrrolidine-Based Compounds

The pyrrolidine scaffold is a versatile building block in medicinal chemistry, leading to the exploration of its derivatives in a wide array of therapeutic areas. nih.govresearchgate.net The unique three-dimensional structure of the pyrrolidine ring allows for the exploration of pharmacophore space, which can be leveraged to design compounds with high target selectivity and improved pharmacological properties. researchgate.net

Cancer:

Pyrrolidine derivatives have emerged as a significant class of compounds in oncology research. nih.gov They have been investigated as inhibitors of various targets implicated in cancer progression. For example, derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis. nih.govfrontiersin.org One such compound demonstrated a strong binding affinity to the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux. nih.govfrontiersin.org This compound also showed a favorable in vitro safety profile and significant efficacy in a mouse model of cancer metastasis. nih.govfrontiersin.org

Furthermore, pyrrolidine-containing compounds have been developed as inhibitors of tyrosine kinases, such as in the case of Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Other research has focused on synthesizing pyrrolidine derivatives with antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancer cells. mdpi.comresearchgate.net Some of these compounds have shown higher anticancer activity than existing chemotherapeutic agents like cytarabine. mdpi.com The (R)-enantiomer of this compound is a key intermediate in the synthesis of Larotrectinib, a TRK inhibitor used for treating various cancers. nih.govgoogle.com

Neurological Disorders:

The pyrrolidine ring is a core structure in several drugs targeting the central nervous system (CNS). nih.gov Racetams, a class of drugs with a pyrrolidone nucleus, are used to treat cognitive disorders and epilepsy. wikipedia.org Levetiracetam and Brivaracetam are examples of pyrrolidine-based anticonvulsants used in the management of seizures. drugs.comwikipedia.org Their mechanism of action is thought to involve binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), which modulates neurotransmitter release. wikipedia.orgdrugbank.com

Research has also explored pyrrolidine derivatives as potential treatments for Alzheimer's disease by targeting enzymes like β-secretase-1 (BACE1), which is involved in the production of amyloid-β peptides. nih.govresearchgate.net Additionally, some derivatives have been investigated for their potential in managing neuropsychiatric conditions and as cholinesterase inhibitors. nih.govwikipedia.org

Pain and Inflammation:

Pyrrolidine-based compounds have shown promise as anti-inflammatory and analgesic agents. nih.gov Some non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole (B145914) or pyrrolidine moiety in their structure, such as Ketorolac, which is used for the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins (B1171923) that mediate inflammation. nih.gov

Preclinical studies have identified pyrrolidine derivatives with potent anti-inflammatory activity, in some cases demonstrating better safety profiles than existing NSAIDs. nih.gov Research has also explored their potential in inhibiting the production of nitric oxide and pro-inflammatory cytokines. nih.gov

Infectious Diseases:

The pyrrolidine scaffold is present in several antimicrobial agents. wikipedia.org Pyrrolidine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. nih.govfrontiersin.orgnih.gov In the realm of antibacterial research, these compounds have been designed to target essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Some synthetic pyrrolidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

In terms of antiviral applications, pyrrolidine-containing drugs like Telaprevir and Ombitasvir are used in the treatment of chronic Hepatitis C virus (HCV) infection. nih.govmdpi.com These drugs work by inhibiting viral proteins essential for replication. nih.gov The broad-spectrum potential of pyrrolidine derivatives continues to make them an attractive scaffold for the development of new anti-infective therapies. nih.govfrontiersin.org

Future Directions and Advanced Research Perspectives

Novel Synthetic Methodologies for Enhanced Enantiopurity and Efficiency

The development of efficient and enantioselective synthetic routes to (R)-2-(2,5-difluorophenyl)pyrrolidine is of significant industrial interest. google.com Current research focuses on overcoming the limitations of existing methods, such as harsh reaction conditions and the high cost of chiral reagents. google.comgoogle.com

One promising approach involves a resolution/racemization recycle process. nih.govdntb.gov.uaresearchgate.net This method starts with a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine. The desired (R)-enantiomer is separated using a resolving agent like D-malic acid. nih.govdntb.gov.uaresearchgate.net The remaining, undesired (S)-enantiomer is then racemized back to the mixture, allowing for its reuse in the resolution process. nih.govdntb.gov.uaresearchgate.net This recycling strategy has been shown to achieve a high yield (61.7%) and excellent enantiomeric excess (98.4% ee) for the desired (R)-enantiomer. nih.govdntb.gov.uaresearchgate.net

Furthermore, enzymatic catalysis presents a green and efficient alternative. google.com The use of a combination of recombinant imine reductase and formate (B1220265) dehydrogenase, with a cofactor, can selectively reduce the intermediate to produce optically pure (R)-2-(2,5-difluorophenyl)pyrrolidine with high yield and optical purity. google.com This biocatalytic approach avoids the need for harsh chemicals and extreme temperatures. google.com

Exploration of Diverse Pharmacological Applications for Derivatives

The pyrrolidine (B122466) scaffold is a versatile building block in medicinal chemistry, and derivatives of this compound are being explored for a wide range of therapeutic applications. nih.govnih.govnih.govconsensus.appresearchgate.net The presence of the difluorophenyl group can significantly influence the pharmacological properties of the resulting molecules.

One of the most prominent applications is in the development of anticancer agents. nih.gov (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a potent and selective inhibitor of tropomyosin receptor kinases (TRKs). google.com Larotrectinib has shown broad anticancer activity in patients with tumors that have NTRK gene fusions.

Beyond cancer, derivatives of this compound are being investigated for their potential in treating neurological and psychiatric disorders. For instance, some derivatives have shown activity as antagonists at serotonin (B10506) receptors, which could be relevant for conditions like schizophrenia. The pyrrolidine ring is a common feature in drugs targeting the central nervous system. nih.gov

The inherent properties of the pyrrolidine ring, such as its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule, make it a valuable scaffold for drug discovery. nih.gov Researchers are actively exploring how modifications to the this compound core can lead to new drugs for various diseases, including inflammatory conditions and viral infections. nih.govnih.govnih.gov

Advanced Computational Modeling for Rational Drug Design

Molecular docking studies, for example, can be used to simulate the interaction between a pyrrolidine derivative and its target protein at the atomic level. This information can guide the design of new analogs with improved binding affinity and selectivity. danaher.comnih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of a series of compounds with their biological activity. danaher.com

Computational tools are also employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. danaher.com By identifying potential liabilities early in the drug discovery process, these in silico methods can help to reduce the time and cost of developing new medicines. The use of artificial intelligence and machine learning is further enhancing the predictive power of these computational models. preprints.org

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a powerful technology for identifying new drug leads from large collections of chemical compounds. mdpi.comstanford.edu Compound libraries containing diverse pyrrolidine derivatives can be screened against a variety of biological targets to identify "hits" with promising activity. nih.govresearchgate.net

Once a hit is identified, the process of lead optimization begins. danaher.com This involves synthesizing and testing a series of analogs of the hit compound to improve its potency, selectivity, and drug-like properties. danaher.compreprints.org Structure-activity relationship (SAR) studies are a key component of lead optimization, where systematic modifications are made to the chemical structure to understand their impact on biological activity. nih.govnih.govacs.orgbris.ac.uk

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, researchers found that modifications to the S-phenyl group at a specific position of the pyrrolidine scaffold significantly reduced inhibitory activity. nih.gov This type of information is crucial for guiding the design of more effective inhibitors. The iterative cycle of design, synthesis, and testing is central to the lead optimization process. danaher.com

Patent Landscape Analysis and Intellectual Property in Pyrrolidine Chemistry

The field of pyrrolidine chemistry, including the synthesis and application of this compound, is an active area of research and development, as evidenced by a significant number of patents. google.comgoogle.comxsu.compatsnap.com These patents cover various aspects, including novel synthetic methods, new derivatives with therapeutic potential, and their use in treating specific diseases.

A patent landscape analysis reveals a strong focus on efficient and enantioselective synthetic routes for (R)-2-(2,5-difluorophenyl)pyrrolidine, driven by its importance as a key intermediate for pharmaceuticals like Larotrectinib. google.comgoogle.com For example, a patent was granted for a preparation method that uses 2,5-difluorobenzene as a starting material and involves a series of fine chemical reaction steps to produce high-quality (R)-2-(2,5-difluorophenyl)pyrrolidine. xsu.com

Patents also disclose the synthesis of various substituted pyrrolidine derivatives and their potential applications. For instance, patents cover substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds as Trk kinase inhibitors. dntb.gov.ua The intellectual property in this area is crucial for protecting the investment in research and development and for incentivizing the discovery of new medicines.

Q & A

Q. How can computational modeling predict the compound’s interactions in catalytic or biological systems?

- Answer :

- DFT Calculations : Optimize geometry and calculate Fukui indices to predict reactive sites.

- Molecular Dynamics (MD) : Simulate binding to enzyme active sites or hydrate surfaces.

- Docking Studies : Evaluate affinity for biological targets (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.